molecular formula C20H20N4O4 B11429135 2-furyl-[4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazino]methanone

2-furyl-[4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazino]methanone

Cat. No.: B11429135
M. Wt: 380.4 g/mol
InChI Key: OIMCTQNCZPESQM-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is a complex organic compound that features a furan ring, a methoxyphenyl group, a pyrazole ring, and a piperazine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable hydrazine and an α,β-unsaturated carbonyl compound.

    Attachment of the methoxyphenyl group: Through electrophilic aromatic substitution or coupling reactions.

    Formation of the furan ring: Via cyclization reactions involving furfural or related compounds.

    Coupling with piperazine: Using amide bond formation techniques, such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could yield furanones, while reduction of the carbonyl groups could yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its target molecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE would depend on its specific biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(FURAN-2-CARBONYL)-4-[3-(4-HYDROXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE
  • 1-(FURAN-2-CARBONYL)-4-[3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE

Uniqueness

1-(FURAN-2-CARBONYL)-4-[3-(4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]PIPERAZINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

furan-2-yl-[4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H20N4O4/c1-27-15-6-4-14(5-7-15)16-13-17(22-21-16)19(25)23-8-10-24(11-9-23)20(26)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3,(H,21,22)

InChI Key

OIMCTQNCZPESQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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